molecular formula C20H8Cl2N2O4 B12332046 2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

Cat. No.: B12332046
M. Wt: 411.2 g/mol
InChI Key: IYXJZMUZQKBQPD-UHFFFAOYSA-N
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Description

2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is a chemical compound belonging to the quinone family. It is known for its interesting biochemical and physiological effects, making it a subject of extensive scientific research. The compound has a molecular formula of C20H8Cl2N2O4 and a molecular weight of 411.2 g/mol.

Preparation Methods

The synthesis of 2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone involves the reaction of protected anilines with o-hydroxycarbonyl compounds. This reaction yields biologically active compounds. Industrial production methods often involve innovative one-pot, three-component synthesis techniques, which streamline the production process.

Chemical Reactions Analysis

2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.

Common reagents used in these reactions include specific catalysts like SiO2-AA-Glu, which display notable antioxidant activity. Major products formed from these reactions include biologically active quinoline and acridine derivatives.

Scientific Research Applications

2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various biologically active compounds.

    Biology: The compound interacts with nucleic acids, suggesting mechanisms for interfering with cellular processes in parasites.

    Medicine: Certain derivatives demonstrate potent cytotoxic effects, making them potential candidates for cancer treatment.

    Industry: The compound’s antioxidant properties make it useful in bioactive applications.

Mechanism of Action

The mechanism by which 2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone exerts its effects involves its interaction with nucleic acids. This interaction can interfere with cellular processes, particularly in parasites. The compound’s cytotoxic effects are attributed to its ability to disrupt cellular functions, making it a potential candidate for cancer treatment.

Comparison with Similar Compounds

2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is unique due to its specific chemical structure and properties. Similar compounds include:

  • 2,9-Dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
  • 2,9-Dichlor-chinacridonchinon

These compounds share similar quinone structures but differ in their specific chemical properties and applications.

Properties

Molecular Formula

C20H8Cl2N2O4

Molecular Weight

411.2 g/mol

IUPAC Name

2,9-dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

InChI

InChI=1S/C20H8Cl2N2O4/c21-7-1-3-11-9(5-7)17(25)13-15(23-11)19(27)14-16(20(13)28)24-12-4-2-8(22)6-10(12)18(14)26/h1-6,13-14H

InChI Key

IYXJZMUZQKBQPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3C(=N2)C(=O)C4C(=NC5=C(C4=O)C=C(C=C5)Cl)C3=O

Origin of Product

United States

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